molecular formula C22H19N3O3 B4311680 2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

Cat. No.: B4311680
M. Wt: 373.4 g/mol
InChI Key: OJCDESNHSUEPEJ-UHFFFAOYSA-N
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Description

2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound. It belongs to the class of pyranoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, including an ethoxyphenyl group, a methyl group, and a pyranoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR). This method is favored due to its efficiency and ability to produce complex molecules in a single step. The reaction generally involves the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. Common catalysts used include piperidine, triethylamine, or l-proline .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile
  • 2-amino-4-(2,4-dimethoxyphenyl) quinoline-3-carbonitrile
  • 2-amino-4-(2,4-dichlorophenyl) quinoline-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE exhibits unique properties due to the presence of the ethoxyphenyl group. This group can enhance its lipophilicity and improve its ability to cross cell membranes, potentially increasing its bioavailability and efficacy .

Properties

IUPAC Name

2-amino-4-(2-ethoxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-3-27-17-11-7-5-9-14(17)18-15(12-23)21(24)28-20-13-8-4-6-10-16(13)25(2)22(26)19(18)20/h4-11,18H,3,24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCDESNHSUEPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-(2-ETHOXYPHENYL)-6-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

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